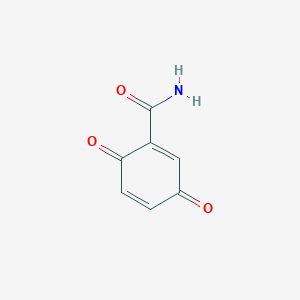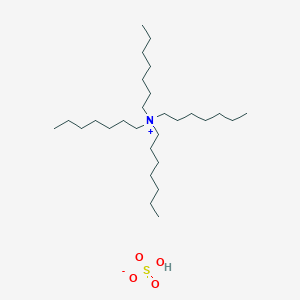![molecular formula C10H11Cl2NOS B012603 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide CAS No. 104864-59-7](/img/structure/B12603.png)
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chlorophenyl acetamides involves intricate chemical pathways, often leading to the formation of compounds with specific orientations and properties. For instance, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate illustrates the complexity and precision required in synthesizing chlorophenyl acetamide derivatives, highlighting the interplay of various chemical reactions and conditions required for desired outcomes (Liang Xiao-lon, 2015).
Molecular Structure Analysis
Molecular structure analysis reveals the orientation and bonding within chlorophenyl acetamides, affecting their physical and chemical properties. For example, the crystallographic analysis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows molecules linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner along the b axis, indicating specific structural orientations that influence the compound's interactions and stability (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl acetamides are central to their synthesis and application. The reactions often involve substitutions, additions, and complex formation, leading to a wide range of derivatives with varied properties. The synthesis and structural analysis of such compounds provide insights into their reactivity and potential applications.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chlorophenyl acetamides in different environments. For instance, the solvatochromic effects and crystal packing in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveal the impact of molecular interactions on the physical properties and stability of these compounds (P. Jansukra et al., 2021).
Scientific Research Applications
Potential Antibacterial Applications
There have been studies exploring the antibacterial properties of compounds structurally similar to 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide. Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of related compounds in combating bacterial infections (Desai et al., 2008).
Herbicide Metabolism and Toxicology
Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, closely related to 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide, and their metabolites in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential toxicity (Coleman et al., 2000).
Crystallography and Compound Characterization
Studies have also focused on the crystallography and characterization of acetamide derivatives. Bhattacharjee et al. (2011) synthesized and characterized various Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, indicating the importance of structural analysis in understanding the properties and potential applications of these compounds (Bhattacharjee et al., 2011).
Potential Pesticide Applications
Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, through X-ray powder diffraction. This study highlights the potential agricultural applications of these compounds as pesticides (Olszewska et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-leishmanial activity, suggesting potential targets within the leishmania species .
Mode of Action
It has been shown to induce apoptosis in leishmania mexicana promastigotes . This suggests that the compound interacts with its targets in a way that triggers programmed cell death.
Biochemical Pathways
Given its apoptotic effect on leishmania mexicana, it can be inferred that it impacts pathways related to cell survival and death .
Result of Action
The primary result of the action of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is the induction of apoptosis in Leishmania mexicana promastigotes . This leads to the death of these parasitic organisms, which could potentially be beneficial in the treatment of diseases caused by Leishmania species.
properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLPYPCRJRTDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397786 |
Source


|
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104864-59-7 |
Source


|
| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


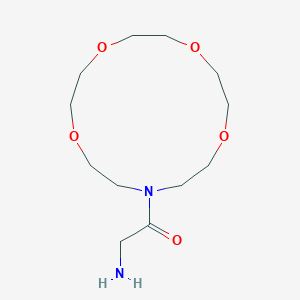
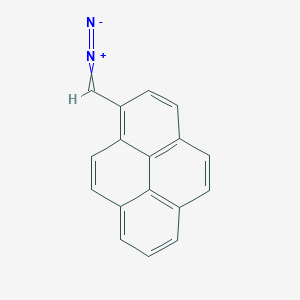
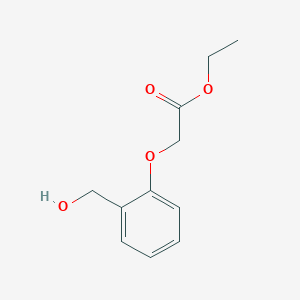

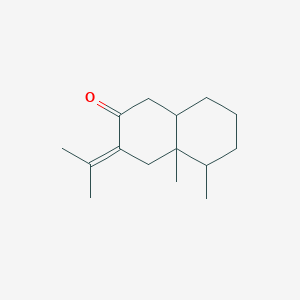

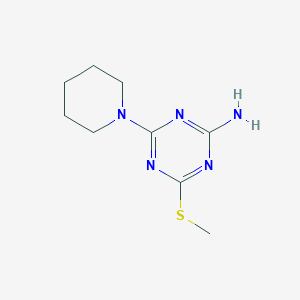

![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)

